molecular formula C12H19N3O4S B2686861 1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 1902895-21-9

1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2686861
CAS No.: 1902895-21-9
M. Wt: 301.36
InChI Key: XCGZEZBVUKOUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide ( 1902895-21-9) is a chemical compound with the molecular formula C12H19N3O4S and a molecular weight of 301.362 g/mol . Its structure features a 1-methyl-1H-pyrazole-4-sulfonamide group linked to an octahydro-1,4-benzodioxin ring system, a motif that places it within a class of compounds investigated for their potential to interact with key enzymatic pathways . Compounds containing the pyrazole-sulfonamide scaffold are of significant interest in medicinal chemistry research, particularly as potential inhibitors of carbonic anhydrase (CA) isoforms . Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in a range of disorders, including glaucoma, epilepsy, and cancer . The primary sulfonamide group (-SO2NH2) in this molecule is known to act as a zinc-binding group (ZBG), enabling potent inhibition of CA enzymatic activity by coordinating with the zinc ion in the enzyme's active site . Researchers can utilize this compound as a key intermediate or building block for the design and synthesis of novel CA inhibitors, with the octahydro-1,4-benzodioxin moiety offering a unique structural feature to explore selectivity between different CA isoforms like hCA II, hCA IX, and hCA XII . Beyond carbonic anhydrase research, pyrazole-sulfonamide derivatives are also explored as inhibitors for other biological targets. For instance, similar structural classes have been developed as inhibitors of NADPH oxidase 2 (NOX2), an enzyme that generates reactive oxygen species and is a contributor to neuroinflammatory and neurodegenerative diseases . This compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For complete product information, including pricing and availability, please contact our sales team.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h7-9,11-12,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGZEZBVUKOUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole sulfonamide class. This compound has garnered attention for its potential biological activities, particularly in the context of drug development for various diseases, including infectious diseases and possibly cancer. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17N3O3S
  • Molecular Weight : 295.36 g/mol

The compound features a pyrazole ring linked to a sulfonamide group, which is known for its diverse pharmacological properties.

Research indicates that compounds in the pyrazole sulfonamide class often act as inhibitors of specific enzymes or pathways involved in disease processes. For instance, studies have identified that certain pyrazole sulfonamides target Trypanosoma brucei N-myristoyltransferase (TbNMT), a potential therapeutic target for human African trypanosomiasis (HAT). The inhibition of this enzyme disrupts the lipid modification of proteins essential for the survival of the parasite .

Antimicrobial Activity

A study on related pyrazole sulfonamides demonstrated significant antimicrobial activity against various pathogens. The compound exhibited an IC50 value in the low micromolar range against T. brucei, indicating potent activity .

CompoundTargetIC50 (μM)
This compoundTbNMT0.002
DDD85646 (related compound)TbNMT0.002

CNS Penetration

One of the challenges with many therapeutic agents is their ability to penetrate the blood-brain barrier (BBB). Modifications to the structure of pyrazole sulfonamides have been shown to improve BBB permeability. For instance, certain modifications led to a brain:blood ratio increase, enhancing central nervous system exposure without compromising efficacy against T. brucei .

Case Studies

In a series of experiments conducted on murine models infected with T. brucei, the efficacy of this compound was evaluated:

  • Study Design : Mice were administered varying doses of the compound over a period of four days.
Dose (mg/kg)Efficacy (%)
12.5Fully curative
50Fully curative

These results suggest that this compound could be a viable candidate for further development as an anti-trypanosomal agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The octahydro-1,4-benzodioxin ring in the target compound distinguishes it from analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives (e.g., compounds 5a–e in ).

Antibacterial Activity :

  • Target Compound: No direct antibacterial data are reported in the provided evidence. aureus or P. aeruginosa .
  • Analogues with Lipoxygenase Inhibition : Derivatives bearing arylalkyl substituents (e.g., 5a–e ) exhibited moderate to strong lipoxygenase inhibition, suggesting that substituent bulk and electron-withdrawing groups may enhance enzyme binding .

Table 1: Key Comparative Data

Compound Name Structural Features Antibacterial Activity (S. aureus/P. aeruginosa) Lipoxygenase Inhibition Source
1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide Octahydro-benzodioxin, methylpyrazole Not tested Not reported N/A
5c (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide) Dihydro-benzodioxin, phenylpropyl Inactive Moderate
Parent compound 3 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) Dihydro-benzodioxin, methylbenzene Inactive Weak
Physicochemical Properties
  • Hydrogen Bonding and Crystal Packing : The octahydro-benzodioxin moiety may alter hydrogen-bonding patterns compared to dihydro analogs. For example, N–H···O interactions in dihydro derivatives form C(4) chains (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide), while the saturated ring in the target compound could stabilize different supramolecular architectures .
  • Solubility : Increased saturation in the benzodioxin ring may reduce aqueous solubility relative to dihydro derivatives, impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.